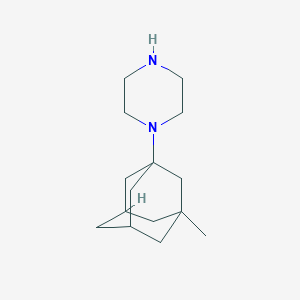
1-(3-Methyl-1-adamantyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-1-adamantyl)piperazine is a chemical compound with the molecular formula C₁₅H₂₆N₂ and a molecular weight of 234.38 g/mol . This compound is primarily used in proteomics research and is known for its unique adamantane structure, which imparts significant stability and rigidity to the molecule .
Vorbereitungsmethoden
The synthesis of 1-(3-Methyl-1-adamantyl)piperazine typically involves the reaction of 3-methyl-1-adamantylamine with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product . Industrial production methods often employ batch reactors or continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
1-(3-Methyl-1-adamantyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding adamantane derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
The major products formed from these reactions include various substituted adamantane and piperazine derivatives, which are valuable intermediates in pharmaceutical and chemical research .
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-1-adamantyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: It serves as a precursor for the development of antiviral, antibacterial, and anticancer agents.
Wirkmechanismus
The mechanism of action of 1-(3-Methyl-1-adamantyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety provides a rigid scaffold that enhances binding affinity and specificity. The piperazine ring can interact with various biological pathways, modulating their activity and leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methyl-1-adamantyl)piperazine can be compared with other adamantane and piperazine derivatives:
1-Adamantylamine: Similar in structure but lacks the piperazine ring, making it less versatile in biological applications.
1-(1-Adamantyl)piperazine: Another derivative with a different substitution pattern, affecting its chemical reactivity and biological activity.
3-Methyladamantane: Lacks the piperazine moiety, limiting its use in medicinal chemistry.
These comparisons highlight the unique combination of the adamantane and piperazine structures in this compound, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(3-methyl-1-adamantyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-14-7-12-6-13(8-14)10-15(9-12,11-14)17-4-2-16-3-5-17/h12-13,16H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIHNONTZHVMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)N4CCNCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














